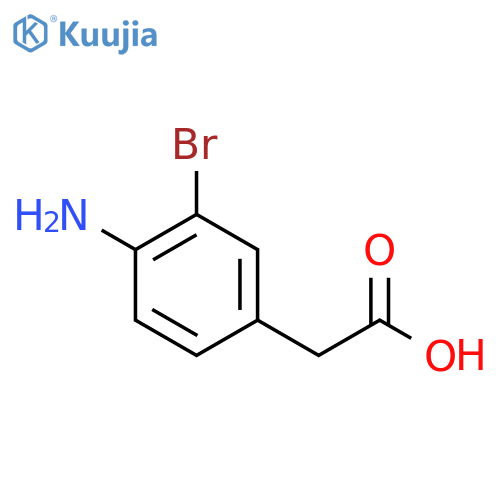Cas no 66955-75-7 ((4-Amino-3-bromo-phenyl)-acetic Acid)

66955-75-7 structure
商品名:(4-Amino-3-bromo-phenyl)-acetic Acid
(4-Amino-3-bromo-phenyl)-acetic Acid 化学的及び物理的性質
名前と識別子
-
- 2-(4-amino-3-bromophenyl)acetic acid
- (4-amino-3-bromo-phenyl)-acetic acid
- SCHEMBL2434720
- AS-0152
- DTXSID70604857
- MFCD09842457
- BENZENEACETIC ACID, 4-AMINO-3-BROMO-
- DB-181303
- AKOS026672198
- LGUKTYAEODCQMW-UHFFFAOYSA-N
- 4-Amino-3-bromophenylacetic acid
- D78654
- 4-Amino-3-bromophenylaceticacid
- 66955-75-7
- (4-amino-3-bromophenyl)acetic acid
- 2-(4-amino-3-bromo-phenyl)acetic acid
- (4-Amino-3-bromo-phenyl)-acetic Acid
-
- MDL: MFCD09842457
- インチ: InChI=1S/C8H8BrNO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4,10H2,(H,11,12)
- InChIKey: LGUKTYAEODCQMW-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C=C1CC(=O)O)Br)N
計算された属性
- せいみつぶんしりょう: 228.97384g/mol
- どういたいしつりょう: 228.97384g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 63.3Ų
(4-Amino-3-bromo-phenyl)-acetic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LC217-1g |
(4-Amino-3-bromo-phenyl)-acetic Acid |
66955-75-7 | 95+% | 1g |
1213.0CNY | 2021-07-15 | |
| Apollo Scientific | OR111430-1g |
(4-Amino-3-bromophenyl)acetic acid |
66955-75-7 | 1g |
£78.00 | 2025-02-19 | ||
| Apollo Scientific | OR111430-5g |
(4-Amino-3-bromophenyl)acetic acid |
66955-75-7 | 5g |
£256.00 | 2025-02-19 | ||
| Key Organics Ltd | AS-0152-5MG |
(4-amino-3-bromophenyl)acetic acid |
66955-75-7 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | AS-0152-100MG |
(4-amino-3-bromophenyl)acetic acid |
66955-75-7 | >90% | 100mg |
£146.00 | 2025-02-09 | |
| Aaron | AR00FHF4-1g |
BENZENEACETIC ACID, 4-AMINO-3-BROMO- |
66955-75-7 | 95% | 1g |
$75.00 | 2025-02-12 | |
| Aaron | AR00FHF4-250mg |
BENZENEACETIC ACID, 4-AMINO-3-BROMO- |
66955-75-7 | 95% | 250mg |
$28.00 | 2025-02-12 | |
| Key Organics Ltd | AS-0152-1MG |
(4-amino-3-bromophenyl)acetic acid |
66955-75-7 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | AS-0152-10MG |
(4-amino-3-bromophenyl)acetic acid |
66955-75-7 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | AS-0152-50MG |
(4-amino-3-bromophenyl)acetic acid |
66955-75-7 | >90% | 50mg |
£102.00 | 2025-02-09 |
(4-Amino-3-bromo-phenyl)-acetic Acid 関連文献
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
66955-75-7 ((4-Amino-3-bromo-phenyl)-acetic Acid) 関連製品
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
